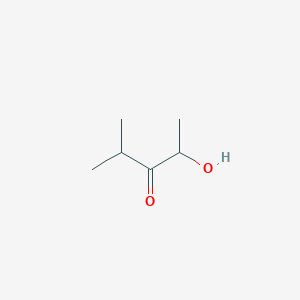

2-Hydroxy-4-methylpentan-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-hydroxy-4-methylpentan-3-one |

InChI |

InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3 |

InChI Key |

JZFRZJUXMOAVFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 4 Methylpentan 3 One and Its Analogues

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing 2-hydroxy-4-methylpentan-3-one and related α-hydroxy ketones rely on fundamental organic reactions, including specific carbon-carbon bond-forming strategies and functional group interconversions.

While the aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, it is crucial to note that it directly produces β-hydroxy carbonyl compounds, not the α-hydroxy ketone structure of this compound. However, the principles of carbonyl chemistry lead to a related and historically significant reaction for this class of compounds: the acyloin condensation.

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium, which yields an α-hydroxy ketone, also known as an acyloin. wikipedia.orgorganic-chemistry.org This reaction is typically performed in aprotic solvents with high boiling points, such as toluene, under an inert atmosphere, as oxygen can interfere with the reaction and lower the yield. wikipedia.orgblogspot.com For the synthesis of an unsymmetrical acyloin like this compound, a crossed-acyloin condensation between two different esters (e.g., ethyl acetate (B1210297) and ethyl isobutyrate) would be required, though such reactions can lead to a mixture of products.

A significant improvement to the acyloin condensation is the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent. blogspot.com This reagent reacts with the intermediate enediolate dianion and the alkoxide byproduct, preventing competing reactions like the Dieckmann condensation and often leading to considerably improved yields. blogspot.comorgsyn.org The resulting bis-silyloxyalkene can then be hydrolyzed to afford the final α-hydroxy ketone. bspublications.netblogspot.com

Functional group interconversion provides an alternative and often more direct route to this compound. These strategies start with precursors that already contain the required carbon skeleton.

Oxidation of Vicinal Diols: A common method for preparing α-hydroxy ketones is the selective oxidation of a vicinal diol (a 1,2-diol). acs.org For the target molecule, the corresponding precursor would be 4-methylpentane-2,3-diol . nih.gov The synthesis involves the selective oxidation of one of the two secondary hydroxyl groups to a ketone. This requires careful selection of reagents to avoid over-oxidation or cleavage of the carbon-carbon bond between the hydroxyl groups.

Reduction of α-Diketones: Conversely, this compound can be synthesized by the selective reduction of an α-diketone (a 1,2-diketone). The appropriate precursor for this route is 4-methylpentane-2,3-dione . epa.govnist.gov The challenge in this approach lies in reducing only one of the two carbonyl groups to a hydroxyl group. Mild reducing agents are typically employed to achieve this monoreduction, as stronger agents could lead to the formation of the 1,2-diol. Biocatalytic redox processes, in particular, have shown great promise for this type of selective transformation. acs.orgacs.org

The mechanism of the acyloin condensation is believed to proceed through a radical pathway on the surface of the metallic sodium. bspublications.net The process involves four main steps: blogspot.comblogspot.compw.live

Electron Transfer: Two sodium atoms each transfer an electron to the carbonyl groups of two ester molecules, forming a radical anion.

Dimerization: Two of these radical anions couple to form a dianion intermediate (a Wurtz-type coupling).

Elimination: Two equivalents of alkoxide are eliminated from the dianion to form a 1,2-diketone intermediate.

Reduction and Protonation: The 1,2-diketone is then reduced by two more sodium atoms to form a sodium enediolate. This intermediate is subsequently neutralized with a weak acid during workup to yield the enediol, which rapidly tautomerizes to the stable α-hydroxy ketone (acyloin) product. blogspot.comblogspot.com

The mechanism for the oxidation of a diol to an α-hydroxy ketone depends on the reagent used but generally involves the formation of an intermediate, such as a chromate (B82759) ester, followed by the elimination of the chromium species and a proton from the alcohol-bearing carbon. For reduction of a diketone, the mechanism involves the nucleophilic addition of a hydride reagent to one of the carbonyl carbons, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Stereoselective Synthesis of this compound

The structure of this compound, (CH₃)₂CH-C(=O)-CH(OH)CH₃, possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C2). Therefore, the primary goal of stereoselective synthesis is to control the formation of the two possible enantiomers, (R)- and (S)-2-hydroxy-4-methylpentan-3-one.

Diastereoselective synthesis aims to control the configuration of multiple stereocenters within a molecule relative to each other. Since this compound contains only one chiral center, the concept of diastereoselectivity is not applicable to its synthesis. nih.gov Diastereomers would only be possible for analogues of this compound that contain at least one additional stereocenter. In such cases, diastereoselectivity could be achieved through substrate control, where an existing stereocenter directs the approach of a reagent, or through the use of a chiral auxiliary.

The enantioselective synthesis of chiral α-hydroxy ketones is an area of intensive research, with both chemical and enzymatic methods providing powerful tools. acs.org

Biocatalytic and Enzymatic Approaches: Enzymes offer exceptionally high selectivity under mild reaction conditions. Several enzymatic strategies are effective for producing enantiopure α-hydroxy ketones. acs.orgacs.org

Thiamine (B1217682) Diphosphate (ThDP)-Dependent Lyases: Enzymes such as transketolase and benzaldehyde (B42025) lyase can catalyze the asymmetric "umpolung" carboligation of aldehydes. acs.orgacs.org In this type of reaction, an aldehyde, which is normally an electrophile at its carbonyl carbon, is converted into a nucleophilic acyl anion equivalent. This nucleophile can then attack a second aldehyde molecule to form a new carbon-carbon bond, yielding an α-hydroxy ketone with high enantiomeric excess (ee). acs.org Recently, variants of transketolase have been shown to catalyze a cross-acyloin condensation between two different aliphatic aldehydes, offering an atom-economical route to unsymmetrical α-hydroxyketones. rsc.org

Redox Biocatalysis: Whole-cell biotransformations or reactions using isolated oxidoreductase enzymes can achieve the enantioselective synthesis of α-hydroxy ketones. acs.org This can be accomplished through the enantioselective reduction of a prochiral α-diketone or the kinetic resolution of a racemic 1,2-diol via selective oxidation of one enantiomer. acs.orgacs.org

The table below summarizes some findings on the biocatalytic synthesis of chiral α-hydroxy ketones.

| Enzyme Class | Reaction Type | Precursors | Key Advantages |

| Lyases (ThDP-dependent) | C-C Bond Formation (Carboligation) | Aldehydes | High enantioselectivity (>99% ee), uses inexpensive starting materials. acs.orgacs.org |

| Oxidoreductases | Reduction | α-Diketones | High yields and enantiomeric excesses. acs.orgacs.org |

| Oxidoreductases | Oxidation (Kinetic Resolution) | Racemic 1,2-Diols | Access to enantiopure diols and α-hydroxy ketones. acs.org |

| Hydrolases | Dynamic Kinetic Resolution (DKR) | Racemic α-acyloxy ketones | Can achieve >90% conversion and >99% ee. acs.org |

Chemical Catalysis: Organocatalysis and transition-metal catalysis provide powerful non-enzymatic routes to chiral α-hydroxy ketones.

Organocatalysis: Chiral primary amine catalysts have been used in the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to produce α-chloroketones with high enantiopurity. Subsequent nucleophilic substitution with a hydroxide (B78521) source can yield the corresponding chiral tertiary α-hydroxyketones without loss of stereochemical integrity. nih.gov

Transition-Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric synthesis. While direct asymmetric α-hydroxylation of ketone enolates can be challenging, alternative strategies exist. For instance, iridium complexes with f-amphox ligands have demonstrated extremely high activity and enantioselectivity in the asymmetric hydrogenation of α-hydroxy ketones to produce chiral 1,2-diols, achieving yields and ee values of up to 99%. rsc.orgsemanticscholar.org The reverse reaction, the enantioselective oxidation of a diol, or related catalytic transformations represent viable strategies for accessing the chiral α-hydroxy ketone.

Enantioselective Synthesis via Chiral Catalysis

Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that can establish two new stereocenters simultaneously. Asymmetric versions of this reaction are crucial for the enantioselective synthesis of β-hydroxy ketones. In the context of synthesizing analogues of this compound, the reaction between isobutyraldehyde (B47883) and a protected hydroxyacetone (B41140) derivative can be catalyzed by chiral organocatalysts like L-proline. The use of a protected hydroxyacetone, such as the tert-butyldimethylsilyl (TBDMS) ether, allows for a direct route to optically active monoprotected 1,2-diol units. rsc.org

The reaction proceeds via an enamine intermediate formed between the ketone and the proline catalyst. The stereochemical outcome is dictated by the catalyst's chirality, which directs the facial selectivity of the aldehyde's approach to the enamine.

Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction of Isobutyraldehyde with TBDMS-protected Hydroxyacetone rsc.org

| Catalyst | Aldehyde | Ketone Donor | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| L-Proline | Isobutyraldehyde | TBDMS-protected hydroxyacetone | DMSO | 85 | 93 |

Enzymatic and Biocatalytic Transformations for Chiral Induction

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. For the synthesis of chiral this compound, two primary biocatalytic strategies are relevant: the asymmetric reduction of a prochiral diketone and the stereoselective oxidation of a diol.

One common approach is the use of oxidoreductases, often found in whole-cell systems like baker's yeast (Saccharomyces cerevisiae), to reduce the prochiral precursor 4-methyl-2,3-pentanedione. The enzymes within the yeast can selectively reduce one of the ketone functionalities, leading to the formation of the chiral α-hydroxy ketone with high enantiomeric excess. The stereochemical outcome (Prelog or anti-Prelog) is dependent on the specific enzymes present in the microorganism and the reaction conditions. For instance, some strains of Acetobacter pasteurianus have been shown to catalyze the anti-Prelog asymmetric reduction of various prochiral ketones. nih.gov

Table 2: Biocatalytic Reduction of 4-Methyl-2,3-pentanedione Analogue

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

| Saccharomyces cerevisiae (Baker's Yeast) | 4-Methyl-2,3-pentanedione | (S)-2-Hydroxy-4-methylpentan-3-one | High | >98 |

Organocatalytic Approaches to Stereocontrol

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound and its analogues, chiral primary and secondary amines, particularly proline and its derivatives, are effective catalysts for the direct asymmetric aldol reaction. nih.gov

These catalysts function by forming a nucleophilic enamine intermediate with the ketone donor (hydroxyacetone). The chiral environment of the catalyst then directs the enantioselective addition to the aldehyde acceptor (isobutyraldehyde). The reaction can be performed in various solvents, including aqueous media, which can enhance both the reaction rate and stereoselectivity. nih.gov A key challenge in the reaction between hydroxyacetone and aliphatic aldehydes is controlling the regioselectivity. Specialized organocatalysts, such as sulphonamides containing a proline moiety, have been developed to favor the formation of the desired linear product. researchgate.net

Table 3: Organocatalyzed Aldol Reaction of Isobutyraldehyde and Hydroxyacetone researchgate.net

| Organocatalyst | Aldehyde | Ketone Donor | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Sulphonamide-proline derivative | Isobutyraldehyde | Hydroxyacetone | THF/Water | 75 | 92 |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. The auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, an Evans oxazolidinone auxiliary can be employed. wikipedia.org The synthesis begins with the acylation of a chiral oxazolidinone, for example with propionyl chloride, to form an N-acyloxazolidinone. This chiral imide is then converted to its boron or lithium enolate, which subsequently reacts with isobutyraldehyde in a highly diastereoselective aldol reaction. The stereochemical outcome is controlled by the steric hindrance of the substituent on the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. The auxiliary can then be cleaved to yield the desired β-hydroxy acid, which can be further transformed into the target α-hydroxy ketone.

Table 4: Diastereoselective Aldol Reaction of Isobutyraldehyde with an N-Propionyl Oxazolidinone researchgate.net

| Chiral Auxiliary | Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Boron enolate | Isobutyraldehyde | >99:1 |

Resolution Strategies for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. In the context of this compound, kinetic resolution is a particularly useful strategy. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic α-hydroxy ketones. The lipase (B570770) can selectively acylate one of the enantiomers in the presence of an acyl donor, leaving the unreacted enantiomer in high enantiomeric excess. Alternatively, the racemic α-hydroxy ketone can be acylated, and the resulting ester can be selectively hydrolyzed by the lipase.

Dynamic kinetic resolution (DKR) is an extension of this method where the unreacted enantiomer is racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This is often achieved by combining a lipase with a metal catalyst, such as a ruthenium complex, that facilitates the racemization. researchgate.net

Table 5: Lipase-Catalyzed Kinetic Resolution of a Racemic α-Hydroxy Ketone

| Enzyme | Racemic Substrate | Acyl Donor | Unreacted Enantiomer (ee %) | Acylated Enantiomer (ee %) | Conversion (%) |

| Pseudomonas cepacia Lipase | (±)-2-Hydroxy-4-methylpentan-3-one | Vinyl acetate | >99 | >99 | ~50 |

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 4 Methylpentan 3 One

Reactions at the Carbonyl Group

The carbonyl group in 2-Hydroxy-4-methylpentan-3-one is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon.

Nucleophilic Additions and Derivatives Formation

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. docbrown.info This reactivity is fundamental to the formation of a wide range of derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. libretexts.org

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base yields a cyanohydrin. The formation of acetals, which can serve as protecting groups for the carbonyl functionality, occurs through reaction with alcohols under acidic conditions. libretexts.org These reactions proceed via a hemiacetal intermediate. libretexts.org

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| HCN/CN⁻ | Cyanohydrin | Basic catalyst (e.g., KCN) |

| R-OH | Hemiacetal/Acetal | Acid catalyst |

| R-NH₂ | Imine (Schiff base) | Mildly acidic conditions |

| R-MgX (Grignard Reagent) | Tertiary Alcohol | Anhydrous ether |

Reduction of the Ketone Functionality to Secondary Alcohols

The ketone group of this compound can be reduced to a secondary alcohol, yielding 4-methylpentane-2,3-diol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, an important consideration as the reduction creates a new stereocenter.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling. nih.gov It effectively reduces ketones to secondary alcohols. nih.gov Lithium aluminum hydride is a more powerful reducing agent and will also readily reduce the ketone functionality. nih.gov The diastereoselectivity of such reductions in α-hydroxy ketones is often influenced by the existing stereocenter and the reaction conditions.

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Milder, more selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, THF | Stronger, less selective, reacts violently with protic solvents. |

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo various reactions, including derivatization to form ethers or esters, and oxidation to a dicarbonyl compound.

Derivatization and Protection Strategies

The hydroxyl group can be derivatized to form ethers or esters. This is often done to protect the hydroxyl group from unwanted reactions during a multi-step synthesis. Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. zmsilane.comhighfine.com These are typically formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. zmsilane.comhighfine.com Silyl ethers are generally stable under a variety of conditions but can be readily removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). zmsilane.comhighfine.com

Another common strategy is the formation of tetrahydropyranyl (THP) ethers, which are stable to basic and nucleophilic reagents but are easily cleaved under acidic conditions. organic-chemistry.org

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

|---|---|---|

| Trimethylsilyl (TMS) | TMSCl, Imidazole | TBAF, mild acid |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, stronger acid |

| Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst | Aqueous acid |

Oxidation to Dicarbonyl Compounds

The secondary hydroxyl group in this compound can be oxidized to a carbonyl group, resulting in the formation of a 1,2-dicarbonyl compound, specifically 4-methylpentane-2,3-dione. Various oxidizing agents can be employed for this transformation.

Mild oxidizing agents are generally preferred to avoid cleavage of the carbon-carbon bond adjacent to the carbonyl group. Reagents such as copper(II) salts in the presence of a base (as in Fehling's or Benedict's test) can oxidize α-hydroxy ketones. Other methods include the use of bismuth(III) compounds or catalytic amounts of transition metals in the presence of a suitable co-oxidant.

Reactions Involving Alpha-Protons and Enolization

The hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon) is acidic and can be removed by a base to form an enolate intermediate. bham.ac.uklibretexts.org This enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. bham.ac.uklibretexts.org

The formation of the enolate is a key step in several reactions, including aldol-type condensations and alkylation at the α-carbon. The enolate can act as a nucleophile, attacking various electrophiles. bham.ac.uklibretexts.org The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. bham.ac.uk For instance, a bulky base like lithium diisopropylamide (LDA) tends to remove the less sterically hindered proton, leading to the kinetic enolate. bham.ac.uk

Base-Catalyzed Reactions

In the presence of a base, this compound is expected to undergo several characteristic reactions. The hydroxyl proton is acidic and can be removed by a base to form an alkoxide. The presence of α-hydrogens on the other side of the carbonyl group also allows for enolate formation.

A key reaction for α-hydroxy ketones under basic conditions is the acyloin rearrangement . This involves the migration of an alkyl or aryl group. For this compound, this would likely involve the migration of the isopropyl group or the methyl group. The mechanism is initiated by the deprotonation of the hydroxyl group to form an alkoxide, followed by the migration of an adjacent alkyl group to the carbonyl carbon. This results in the formation of a more stable isomeric α-hydroxy ketone.

Another potential base-catalyzed reaction is enolization . The abstraction of a proton from the carbon atom adjacent to the carbonyl group (C-4) would lead to the formation of an enolate. This enolate can then participate in various subsequent reactions, such as aldol-type condensations if another electrophile is present. However, self-condensation might be less favorable due to steric hindrance from the isopropyl group.

| General Base-Catalyzed Reaction | Proposed Reactant/Intermediate | Expected Product | Notes |

| Acyloin Rearrangement | This compound | 3-Hydroxy-3-methylpentan-2-one | Migration of the isopropyl group is generally more favorable than the methyl group. |

| Enolization | This compound | Enolate of this compound | The resulting enolate can act as a nucleophile in other reactions. |

Acid-Catalyzed Transformations

Under acidic conditions, this compound is expected to undergo transformations initiated by the protonation of either the carbonyl oxygen or the hydroxyl oxygen.

Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack and can also facilitate enolization under acidic conditions. The resulting enol can then undergo further reactions.

Protonation of the hydroxyl group, followed by the elimination of a water molecule, would lead to the formation of a carbocation. This carbocation can then undergo rearrangement to a more stable carbocation, followed by deprotonation to yield an enone, or capture of a nucleophile.

The α-ketol rearrangement can also be catalyzed by acid. wikipedia.orgorganicreactions.orgnih.govresearchgate.net In this case, the reaction is initiated by the protonation of the carbonyl oxygen. The subsequent migration of an alkyl group leads to the formation of an isomeric α-hydroxy ketone. The reversibility of this reaction means that the thermodynamically more stable isomer will be the major product. wikipedia.orgorganicreactions.org

| General Acid-Catalyzed Transformation | Initiating Step | Key Intermediate | Potential Product(s) |

| α-Ketol Rearrangement | Protonation of the carbonyl oxygen | Protonated carbonyl | 3-Hydroxy-3-methylpentan-2-one |

| Dehydration | Protonation of the hydroxyl group | Carbocation | 4-Methylpent-1-en-3-one |

Rearrangement Reactions and Fragmentation Pathways

As discussed, the most prominent rearrangement reaction for this compound, being an α-hydroxy ketone, is the α-ketol or acyloin rearrangement . wikipedia.orgorganicreactions.orgnih.govresearchgate.net This rearrangement can be catalyzed by both acids and bases and involves a 1,2-migration of an alkyl group. wikipedia.orgnih.gov The driving force for this reversible reaction is the formation of the more thermodynamically stable α-hydroxy ketone. wikipedia.orgorganicreactions.org

Common fragmentation pathways for ketones include α-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this could result in the loss of a methyl radical or an isopropyl radical, leading to the formation of acylium ions.

Another potential fragmentation is the McLafferty rearrangement , but this is less likely for this compound as it lacks a γ-hydrogen on a flexible alkyl chain.

The presence of the hydroxyl group can also influence fragmentation, potentially leading to the loss of a water molecule.

| General Fragmentation Pathway | Description | Predicted Fragment Ion (m/z) |

| α-Cleavage (loss of methyl) | Cleavage of the C2-C3 bond. | 87 |

| α-Cleavage (loss of isopropyl) | Cleavage of the C3-C4 bond. | 59 |

| Dehydration | Loss of a water molecule from the molecular ion. | 98 |

Derivatives and Functionalized Analogues of 2 Hydroxy 4 Methylpentan 3 One

Synthesis and Characterization of Substituted 2-Hydroxy-4-methylpentan-3-one Derivatives

The introduction of various substituent groups onto the this compound backbone has been achieved through a range of synthetic methodologies. These modifications not only alter the physical and chemical properties of the parent molecule but also open up new avenues for its application in organic synthesis.

Phenyl-Substituted Analogues

The incorporation of a phenyl group into the structure of this compound has been explored to create analogues with distinct stereochemical and electronic properties. One such example is the synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one. This reaction involves the addition of benzaldehyde (B42025) to the manganous enolate of diethyl ketone at a low temperature (-78°C). Following hydrolysis, the desired product is isolated and purified using low-pressure liquid chromatography. This method yields the product as a mixture of erythro and threo diastereomers. rsc.org

Another relevant phenyl-substituted analogue is 2-hydroxy-4-methyl-1-phenylhexan-3-one. The synthesis of this compound can be achieved starting from either (S)- or (R)-phenyllactic acids, leading to the formation of a mixture of stereoisomers. colab.ws These phenyl-containing acyloin compounds are of interest due to their potential biological activities and their role as aggregation pheromones in certain insect species. colab.ws

Below is a table summarizing the synthesis of these phenyl-substituted analogues:

| Compound Name | Starting Materials | Key Reagents and Conditions |

| 5-phenyl-5-hydroxy-4-methylpentan-3-one | Diethyl ketone, Benzaldehyde | Manganous enolate, -78°C, then hydrolysis |

| 2-hydroxy-4-methyl-1-phenylhexan-3-one | (S)- or (R)-phenyllactic acid | Not specified |

Benzyloxy-Substituted Derivatives in Macrolide Synthesis

Benzyloxy-substituted derivatives of this compound have emerged as crucial chiral building blocks in the total synthesis of complex macrolide natural products. A key example is (S)-1-(benzyloxy)-2-methylpentan-3-one, which has been instrumental in the stereocontrolled synthesis of oleandolide, the aglycon of the antibiotic oleandomycin. The synthesis of this key intermediate allows for subsequent reagent- and substrate-controlled aldol (B89426) reactions, enabling the precise construction of the intricate stereochemical architecture of the macrolide.

The utility of such benzyloxy-substituted ketones extends to the synthesis of other complex molecules. For instance, α-benzyloxymethyl ketones have been employed in BF₃·OEt₂-catalyzed Mukaiyama aldol reactions to construct segments of the antitumor macrolide peloruside A. This strategy has demonstrated high diastereoselectivity in the formation of key carbon-carbon bonds.

Amino-Substituted Analogues and their Transformations

The introduction of an amino group to form α-amino ketones opens up a rich area of chemical transformations and provides access to a variety of valuable synthetic intermediates. A common strategy for the synthesis of α-amino ketones involves the transformation of α-hydroxy ketones. One such method is the Heyns rearrangement, where an α-hydroxy ketone reacts with a secondary amine, often catalyzed by an acid like p-toluenesulfonic acid, to yield the corresponding α-amino ketone. colab.ws This rearrangement proceeds through an α-hydroxy imine intermediate which then rearranges to the final product. rsc.org

These amino-substituted analogues are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds and can undergo further transformations such as reductions to form important 2-amino alcohol moieties. The synthesis of α-amino ketones can also be achieved through other routes, including the oxidative cleavage of aziridines and multi-component reactions. colab.ws

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of α-hydroxy ketones and their derivatives is significantly influenced by the nature and position of the substituents. The presence of a hydroxyl group adjacent to the carbonyl function introduces unique reactivity patterns. For instance, α-hydroxy ketones can undergo a reversible isomerization known as the α-ketol rearrangement, driven by the formation of a more thermodynamically stable isomer. researchgate.netnih.govorganicreactions.org This rearrangement can be induced by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group. researchgate.netnih.govorganicreactions.org

The introduction of phenyl or benzyloxy groups can influence the electronic and steric environment around the carbonyl and hydroxyl groups, thereby affecting the rate and equilibrium of such rearrangements. For example, the electron-withdrawing or -donating nature of substituents on a phenyl ring can modulate the stability of intermediates in reactions involving the carbonyl group.

In the case of α,β-unsaturated carbonyl compounds, which can be formed from α-hydroxy ketones, the reactivity is largely governed by their ability to act as Michael acceptors. The presence of conjugation between a carbon-carbon double or triple bond and the carbonyl group leads to a polarized system that is susceptible to nucleophilic attack. The specific molecular structure, including the type and position of substituents, quantitatively influences this reactivity. For instance, acetylenic-substituted derivatives are generally more reactive than their olefinic counterparts. rsc.orgresearchgate.net

Application of Derivatives as Chiral Building Blocks in Complex Molecule Synthesis

Chiral α-hydroxy ketones and their derivatives are highly valuable as building blocks in asymmetric synthesis, providing access to enantiomerically pure complex molecules. acs.org Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a variety of stereoselective transformations.

The phenyl- and benzyloxy-substituted derivatives of this compound serve as excellent examples of such chiral building blocks. As highlighted in the synthesis of oleandolide and peloruside A, the inherent chirality of these molecules, often derived from natural sources or asymmetric synthesis, can be effectively transferred to the target molecule through highly stereocontrolled reactions like aldol additions. The bulky phenyl or benzyl groups can play a crucial role in directing the stereochemical outcome of these reactions by providing steric hindrance that favors the formation of one diastereomer over others.

Furthermore, the amino-substituted analogues, being chiral α-amino ketones, are key intermediates in the synthesis of a wide range of natural products and pharmaceuticals. They are precursors to chiral amino alcohols and various nitrogen-containing heterocycles, which are common motifs in biologically active compounds. The ability to synthesize these amino ketones in an enantiomerically pure form is therefore of significant importance in medicinal and organic chemistry.

Advanced Analytical Methodologies for 2 Hydroxy 4 Methylpentan 3 One Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution MS)

The unambiguous determination of the molecular structure of 2-hydroxy-4-methylpentan-3-one relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, detailed experimental NMR spectrum for this compound is not widely documented in peer-reviewed literature, theoretical data and spectra of related compounds provide a strong basis for its structural confirmation. A predicted ¹H NMR spectrum would reveal distinct signals corresponding to the different proton environments within the molecule. The hydroxyl proton would appear as a broad singlet, its chemical shift being concentration and solvent dependent. The methine proton adjacent to the hydroxyl group would exhibit a quartet due to coupling with the neighboring methyl protons. The isopropyl methine proton would present as a septet, coupled to the six equivalent protons of the two methyl groups, which themselves would appear as a doublet. The methyl group adjacent to the chiral center would also be a doublet.

For more in-depth structural analysis, advanced NMR techniques are indispensable. 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. PubChem does note the existence of a ¹³C NMR spectrum, which would be critical in confirming the carbon skeleton. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the elemental composition of this compound with high accuracy. The compound has a molecular formula of C₆H₁₂O₂ and a monoisotopic mass of 116.083730 Da. nih.gov HRMS techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), thus confirming the elemental formula.

| Technique | Application for this compound | Expected/Available Data |

| ¹H NMR | Determination of proton environments and coupling | Predicted chemical shifts and splitting patterns |

| ¹³C NMR | Confirmation of the carbon skeleton | Mention of existence in databases nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of atom connectivity | Standard methodology for structural confirmation |

| High-Resolution Mass Spectrometry | Accurate mass determination and formula confirmation | Monoisotopic mass: 116.083730 Da nih.gov |

| Electron Ionization Mass Spectrometry | Analysis of fragmentation patterns | Comparison with isomer data from NIST nist.gov |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of its enantiomers, which is critical for understanding its stereospecific properties and applications.

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers: (R)-2-hydroxy-4-methylpentan-3-one and (S)-2-hydroxy-4-methylpentan-3-one. The separation and quantification of these enantiomers to determine the enantiomeric excess (e.e.) is crucial in stereoselective synthesis and for applications where only one enantiomer is desired.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. While specific methods for this compound are not detailed in the literature, general approaches for α-hydroxy ketones can be applied. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or chiral crown ethers are often effective for separating this class of compounds. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is optimized to achieve the best resolution.

For routine purity assessment in a research setting, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.

HPLC Methods: A reversed-phase HPLC method using a C18 column would be a standard approach for determining the purity of this compound. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, although the chromophore in this molecule is not particularly strong. A more universal detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), could also be employed. For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS).

GC-MS Methods: Gas chromatography is well-suited for the analysis of volatile compounds like this compound. A typical GC-MS method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase, separates the components of the sample based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, which provides both identification and quantification. The NIST Chemistry WebBook contains extensive gas chromatography data for the related compound 4-hydroxy-4-methyl-2-pentanone, which can serve as a reference for developing a method for this compound. nist.gov

| Method | Purpose | Stationary Phase (Example) | Mobile/Carrier Gas | Detector |

| Chiral HPLC | Enantiomeric excess determination | Polysaccharide-based CSP | Hexane/Isopropanol | UV/CD |

| Reversed-Phase HPLC | Purity assessment | C18 silica | Water/Acetonitrile | UV, RI, ELSD, MS |

| GC-MS | Purity assessment and identification | DB-5 or equivalent | Helium | Mass Spectrometer |

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic and chromatographic methods can provide extensive information about the structure and enantiomeric composition of this compound, single-crystal X-ray crystallography is the definitive technique for determining its absolute configuration. This method provides a three-dimensional model of the molecule, unequivocally establishing the spatial arrangement of its atoms.

To perform this analysis, a single crystal of one of the enantiomers of this compound is required. This can often be achieved by derivatizing the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated and crystallized. Alternatively, if an enantiomerically pure sample is obtained through asymmetric synthesis or chiral chromatography, it can be directly crystallized.

The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise atomic positions. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, often reported as the Flack parameter.

Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. The development of such data would be a significant contribution to the full characterization of this compound.

Theoretical and Computational Chemistry Studies on 2 Hydroxy 4 Methylpentan 3 One

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of 2-hydroxy-4-methylpentan-3-one is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis through computational methods, such as Density Functional Theory (DFT), is crucial for identifying the most stable geometries and understanding the molecule's behavior.

The stereochemistry of this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, adds another layer of complexity. Computational studies can predict the relative stabilities of the (R) and (S) enantiomers and their preferred conformations. By calculating the potential energy surface as a function of key dihedral angles, researchers can map out the energetic landscape of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C-C=O) | Relative Energy (kcal/mol) | Hydrogen Bond Length (Å) |

| A | 0° | 0.00 | 1.95 |

| B | 60° | 2.5 | - |

| C | 120° | 4.8 | - |

| D | 180° | 3.2 | - |

Note: This table is illustrative and based on typical values for alpha-hydroxy ketones. The data represents the kind of output generated from computational conformational analysis.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the intricate details of reaction mechanisms. For the synthesis of this compound, a common route is the acyloin condensation or related nucleophilic additions to a carbonyl group. Computational studies can model these reaction pathways, identifying transition states, intermediates, and the associated energy barriers.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows chemists to understand the feasibility of a proposed mechanism and identify the rate-determining step. For instance, in the formation of this compound, quantum chemical calculations can model the nucleophilic attack of an enolate on a carbonyl compound, followed by protonation to yield the final alpha-hydroxy ketone.

These computational investigations provide valuable data on the geometry of the transition states, which is crucial for understanding the stereochemical outcome of the reaction. By comparing the activation energies for the formation of the (R) and (S) enantiomers, the enantioselectivity of a reaction can be predicted.

Table 2: Illustrative Energy Profile for a Key Step in the Synthesis of an Alpha-Hydroxy Ketone

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Enolate + Aldehyde | 0.0 |

| Transition State 1 | Formation of C-C bond | +15.2 |

| Intermediate | Alkoxide adduct | -5.7 |

| Transition State 2 | Proton transfer | +8.1 |

| Product | Alpha-hydroxy ketone | -12.4 |

Note: This table is a generalized representation of data that can be obtained from quantum chemical calculations of a reaction mechanism.

Computational Design of Novel Catalysts for its Synthesis

The asymmetric synthesis of chiral molecules like this compound is of great interest, and computational chemistry plays a pivotal role in the design of efficient and selective catalysts. By modeling the interaction between a catalyst and the reactants, it is possible to predict which catalyst will favor the formation of one enantiomer over the other.

In silico screening allows for the rapid evaluation of a large number of potential catalysts without the need for extensive experimental work. This process typically involves building a computational model of the catalyst-substrate complex for the key stereodetermining step of the reaction. By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) that a particular catalyst is likely to produce can be estimated.

This computational approach has been successfully applied to various catalyst types, including organocatalysts and metal complexes, for the synthesis of alpha-hydroxy ketones. The insights gained from these studies can guide the rational design of new catalysts with improved activity and selectivity.

Table 3: Example of a Computational Screening of Catalysts for Asymmetric Synthesis

| Catalyst | Ligand | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |

| 1 | Chiral Diamine A | 2.1 | 95 (R) |

| 2 | Chiral Phosphine B | 0.5 | 40 (S) |

| 3 | Proline Derivative C | 1.8 | 90 (S) |

| 4 | Chiral Bisoxazoline D | 2.5 | 98 (R) |

Note: This table illustrates the type of data generated during the computational design and screening of catalysts. ΔΔG‡ represents the difference in the free energy of activation for the formation of the two enantiomers.

Role As a Precursor and Synthetic Intermediate in Organic Synthesis

Building Block for Natural Products Synthesis

While specific examples of the direct incorporation of 2-hydroxy-4-methylpentan-3-one into natural product synthesis are not extensively documented in the literature, its structural motif is present in various natural products. The α-hydroxy ketone functionality is a key feature in many biologically active molecules. Synthetic strategies targeting these natural products could potentially utilize this compound as a starting material or a key intermediate. The chirality at the C2 position, if controlled, would make it an even more valuable precursor for the asymmetric synthesis of complex natural products.

The general reactivity of α-hydroxy ketones allows for a variety of transformations that are staples in natural product synthesis. These include, but are not limited to, aldol (B89426) reactions, Wittig reactions, and various oxidation and reduction protocols. For instance, the hydroxyl group can be protected, allowing for selective manipulation of the ketone, or it can be used to direct stereoselective reactions at the carbonyl center.

A structurally similar, though more complex, compound, (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, has been identified as an aggregation-sex pheromone of the velvet longhorned beetle, Trichoferus campestris. researchgate.net The synthesis of such pheromones and their analogues highlights the potential of α-hydroxy ketone scaffolds in the preparation of semiochemicals and other biologically active natural products.

Table 1: Potential Transformations of this compound in Natural Product Synthesis

| Transformation | Reagents and Conditions | Resulting Functional Group/Intermediate |

|---|---|---|

| Protection of Hydroxyl Group | Silylating agents (e.g., TBDMSCl, imidazole) | Silyl (B83357) ether |

| Oxidation of Hydroxyl Group | Mild oxidizing agents (e.g., DMP, Swern oxidation) | 1,2-Diketone |

| Reduction of Ketone | Reducing agents (e.g., NaBH4, LiAlH4) | 1,2-Diol |

| Aldol Condensation | Base or acid catalysis with another carbonyl compound | β-Hydroxy-α-hydroxy ketone |

| Wittig Reaction | Phosphonium ylides | Allylic alcohol |

Precursor in the Synthesis of Pharmacologically Relevant Compounds (e.g., Amino Alcohols)

One of the most significant applications of α-hydroxy ketones is their conversion to amino alcohols. Vicinal amino alcohols are crucial structural motifs found in a wide array of pharmaceuticals, including antiviral drugs, antibiotics, and chiral ligands. The synthesis of these compounds from this compound can be achieved through reductive amination. This process involves the reaction of the ketone with an amine (or ammonia) to form an intermediate imine (or enamine), which is then reduced to the corresponding amino alcohol.

The stereochemical outcome of this transformation is of paramount importance, as the biological activity of the resulting amino alcohol often depends on its absolute configuration. The use of chiral reducing agents or chiral auxiliaries can facilitate the diastereoselective or enantioselective synthesis of specific stereoisomers.

For example, the general synthesis of vicinal amino alcohols from α-hydroxy ketones can be represented as follows:

R-C(=O)-CH(OH)-R' + R''NH₂ → R-C(=NR'')-CH(OH)-R' → R-CH(NHR'')-CH(OH)-R'

In the context of this compound, this reaction would yield 3-amino-4-methylpentan-2-ol derivatives. These amino alcohols can serve as building blocks for more complex drug molecules.

Table 2: Examples of Pharmacologically Relevant Scaffolds Derivable from Amino Alcohols

| Amino Alcohol Derivative | Potential Pharmacological Application |

|---|---|

| Chiral β-amino alcohols | Building blocks for HIV protease inhibitors |

| Substituted amino alcohols | Precursors for adrenergic receptor agonists/antagonists |

| Cyclic amino alcohols | Scaffolds for various CNS-active drugs |

Intermediate in the Formation of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The hydroxyl and ketone groups can participate in cyclization reactions with appropriate reagents to form five-, six-, or even larger-membered rings containing one or more heteroatoms.

For instance, reaction with a binucleophile can lead to the formation of a heterocyclic ring. The specific outcome will depend on the nature of the binucleophile and the reaction conditions. Some potential heterocyclic systems that could be synthesized from this compound include:

Oxazoles and Oxazolines: Condensation with a source of nitrogen, such as an amide or an amino acid, followed by cyclization and dehydration.

Thiazoles and Thiazolines: Reaction with a sulfur-containing nucleophile, such as a thioamide.

Furans and Dihydrofurans: Acid-catalyzed cyclization and dehydration, or reaction with a suitable phosphorus ylide followed by intramolecular cyclization.

Pyrroles and Dihydropyrroles: Reaction with a primary amine followed by intramolecular cyclization and subsequent oxidation or reduction.

The synthesis of highly substituted 2,3-dihydrofurans has been achieved through copper-catalyzed [4+1] cycloadditions of enones with diazo compounds, showcasing a pathway to furan-based heterocycles from related starting materials. nih.gov

Catalysis and Ligand Design Studies Utilizing the Hydroxy Ketone Scaffold

The α-hydroxy ketone moiety can serve as a bidentate ligand for metal catalysts. The oxygen atoms of the hydroxyl and carbonyl groups can coordinate to a metal center, forming a stable chelate ring. This coordination can influence the reactivity and selectivity of the metal catalyst in various organic transformations.

While specific studies employing this compound as a ligand are scarce, the general principle of using chiral diols and related oxygen-containing molecules as ligands in asymmetric catalysis is well-established. The chiral center at the C2 position of this compound, if resolved, could be exploited in the design of chiral ligands for asymmetric catalysis.

The design of such ligands often involves the strategic placement of functional groups on a rigid scaffold to create a well-defined chiral environment around the metal center. biorxiv.org The isobutyl group in this compound provides steric bulk that could be advantageous in creating a selective catalytic pocket. Potential applications for ligands derived from this scaffold could include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Potential Natural Occurrence and Biosynthesis Pathways

Investigation of its Presence in Biological Systems

Direct identification of 2-Hydroxy-4-methylpentan-3-one in natural sources is not extensively documented in current scientific literature. However, the presence of structurally similar α-hydroxy ketones in various biological contexts suggests that its natural occurrence is plausible. For instance, a related compound, 2-hydroxy-5-methyl-3-hexanone, has been identified as a characteristic volatile component of eucalyptus honeys. researchgate.netresearchgate.net This compound, along with dihydro-β-ionone, also constitutes a significant portion of the floral scent of Taccarum ulei, a plant pollinated by scarab beetles, indicating a role in plant-insect interactions. researchgate.net

Furthermore, α-hydroxy ketones as a class of compounds are known to be present in a variety of natural products, including fermented foods. nih.govepa.gov Volatile compounds such as ketones are significant contributors to the flavor and aroma profiles of these products, often arising from microbial metabolism. nih.govresearchgate.net The microbial degradation of amino acids, particularly branched-chain amino acids like leucine, is a well-established source of various flavor compounds in fermented dairy and meat products. researchgate.netresearchgate.net Given that this compound is a derivative of leucine, its presence in environments rich in microbial activity and protein breakdown, such as certain fermented foods, is conceivable.

Hypothesized Biogenetic Routes and Enzymatic Formation

The biosynthesis of this compound is hypothesized to originate from the catabolism of the essential branched-chain amino acid, L-leucine. This pathway is prevalent in a wide range of bacteria and is a known source of numerous secondary metabolites. researchgate.netresearchgate.net The proposed biosynthetic route involves several key enzymatic steps:

Transamination: The initial step involves the removal of the amino group from L-leucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This results in the formation of the corresponding α-keto acid, α-ketoisocaproate (α-KIC). metwarebio.com

Oxidative Decarboxylation: Subsequently, α-KIC undergoes oxidative decarboxylation, a reaction mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This step yields isovaleryl-CoA. youtube.com

Formation of an α-Diketone Intermediate: While the direct biosynthetic route to this compound is not fully elucidated, a plausible pathway involves the formation of an α-diketone precursor, 4-methylpentane-2,3-dione. The precise enzymatic reactions leading to this intermediate from isovaleryl-CoA in this specific context require further investigation.

Enzymatic Reduction: The final step would involve the stereoselective reduction of the α-diketone, 4-methylpentane-2,3-dione, to the α-hydroxy ketone, this compound. This type of reduction is a known biological transformation. For example, butane-2,3-diol dehydrogenases (also known as acetoin (B143602) reductases) are a class of oxidoreductases that catalyze the enantioselective reduction of α-diketones to their corresponding α-hydroxy ketones.

The table below outlines the key proposed intermediates and enzymes in the hypothesized biosynthesis of this compound from L-leucine.

| Precursor/Intermediate | Enzyme Class | Product |

| L-Leucine | Branched-chain amino acid aminotransferase (BCAT) | α-Ketoisocaproate (α-KIC) |

| α-Ketoisocaproate (α-KIC) | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Isovaleryl-CoA |

| Isovaleryl-CoA | (Hypothesized pathway) | 4-Methylpentane-2,3-dione |

| 4-Methylpentane-2,3-dione | Oxidoreductase (e.g., a dehydrogenase) | This compound |

Role in Inter-species Chemical Communication (if applicable to this class of compounds)

While a specific role for this compound in inter-species chemical communication has not been definitively established, the chemical class to which it belongs, α-hydroxy ketones and more broadly, ketones, has a well-documented function as semiochemicals, particularly as insect pheromones. alfa-chemistry.comnih.gov Pheromones are chemical signals that trigger a social response in members of the same species.

Ketone-functionalized compounds are integral to the chemical language of many insect species, serving as sex pheromones, aggregation pheromones, alarm pheromones, and trail-marking pheromones. alfa-chemistry.comnih.gov The biosynthesis of these pheromones often originates from the modification of common metabolic pathways, such as those for fatty acids and amino acids. nih.gov The carbon skeletons of amino acids can serve as starter units for the elongation process that leads to the formation of certain insect pheromones. nih.gov

Given that the structurally similar compound, 2-hydroxy-5-methyl-3-hexanone, acts as a powerful attractant for pollinating beetles, it is plausible that this compound could also function as a semiochemical in certain insect species. researchgate.net The structural features of the molecule, including its chirality and functional groups, are critical for the specific bioactivity of a pheromone, and even subtle differences can lead to species-specific responses. wikipedia.org Therefore, while unconfirmed, the potential for this compound to act as a pheromone or another type of signaling molecule in insect chemical ecology warrants further investigation. tandfonline.comnih.govresearchgate.net

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-hydroxy ketones is a fundamental topic in organic chemistry, with established methods generally involving the oxidation of ketones or the acylation of carbonyl compounds. Traditional approaches often utilize oxidants like selenium dioxide or lead tetraacetate, which can present environmental and safety concerns.

Future research should prioritize the development of more efficient and sustainable synthetic pathways specifically tailored to 2-Hydroxy-4-methylpentan-3-one. Key areas of focus could include:

Catalytic Oxidation: Investigating the use of heterogeneous or homogeneous catalysts with greener oxidants, such as molecular oxygen or hydrogen peroxide, to hydroxylate a suitable ketone precursor. This approach could minimize stoichiometric waste and improve atom economy.

Biocatalysis: Exploring enzymatic pathways for the stereoselective synthesis of this compound. Enzymes could offer high selectivity under mild reaction conditions, representing a significant step towards sustainable production.

Flow Chemistry: Adapting known synthetic methods to continuous flow reactors. This could enhance safety, improve reaction control, and allow for more efficient scale-up compared to traditional batch processing.

Metal-Free Approaches: Further development of metal-free α-hydroxylation techniques, potentially using hypervalent iodine reagents or organocatalysts, could reduce the risk of heavy metal contamination in the final product.

Table 1: General Synthetic Strategies for α-Hydroxy Ketones

| Method Class | Description | Potential for Improvement |

|---|---|---|

| Oxidation of Ketones | Direct oxidation of a ketone at the α-position using various oxidants. | Use of catalytic systems and environmentally benign oxidants. |

| Acylation of Carbonyls | Reaction of a carbonyl compound with an acylating agent, often promoted by a catalyst or reagent like Samarium(II) Iodide. | Development of more efficient and selective catalysts to minimize side reactions and improve yields. |

| From α-Diazo Ketones | Reaction of an α-diazo ketone with water, catalyzed by a rhodium(II) complex. | Exploring alternative, non-precious metal catalysts. |

| From Terminal Alkynes | Gold(I)-catalyzed reaction of a terminal alkyne with an N-sulfonyloxaziridine. | Designing more cost-effective catalytic systems. |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dictated by the interplay between its hydroxyl and ketone functional groups. While the general reactivity of α-hydroxy ketones is understood, the specific steric and electronic effects of the isobutyl and methyl groups in this compound have not been thoroughly explored.

Future research should aim to map a comprehensive reactivity profile for this compound. Promising avenues include:

Selective Transformations: Investigating the selective oxidation of the secondary alcohol to a diketone or the selective reduction of the ketone to a diol. Developing conditions to favor one transformation over the other would be of synthetic value.

Condensation Reactions: Exploring its participation in aldol (B89426) or other condensation reactions, where it could serve as a unique building block for more complex molecules.

Rearrangement Chemistry: Studying its behavior under acidic or basic conditions to investigate potential rearrangements, such as the α-ketol rearrangement, which could provide access to isomeric structures.

Derivatization: Synthesizing a library of derivatives through esterification, etherification, or conversion to heterocycles (e.g., imidazoles, oxazoles) to explore new chemical space and potential applications.

Advanced Applications in Materials Science or Catalyst Development

While this compound is noted as a potential solvent and chemical intermediate, its application in advanced fields remains unexplored. The bifunctional nature of the molecule suggests potential utility in more specialized areas.

Future research could investigate its viability in the following domains:

Polymer Chemistry: The hydroxyl group offers a site for polymerization. It could potentially be used as a monomer or a chain-terminating agent in the synthesis of polyesters or polyurethanes, imparting specific properties to the resulting polymer.

Ligand Development: The α-hydroxy ketone motif can act as a bidentate ligand for metal ions. Research could focus on synthesizing metal complexes with this compound and evaluating their catalytic activity in organic transformations.

Surface Modification: The compound could be investigated as a surface-modifying agent, where the hydroxyl group could anchor to a substrate while the ketone and alkyl portions alter the surface properties (e.g., hydrophobicity).

Integrated Experimental and Computational Studies for Comprehensive Understanding

A foundational understanding of the physicochemical properties of this compound is currently limited to basic data. A powerful strategy to deepen this understanding is the integration of computational modeling with experimental analysis.

Future directions in this area should include:

Conformational Analysis: Using computational methods like Density Functional Theory (DFT) to model the stable conformations of the molecule and understand the intramolecular interactions, such as hydrogen bonding between the hydroxyl and ketone groups.

Spectroscopic Characterization: Performing detailed experimental analysis using advanced spectroscopic techniques (e.g., 2D NMR, FT-IR, Raman) and correlating the results with computationally predicted spectra to provide unambiguous structural assignment and insight into its electronic structure.

Reaction Mechanism Studies: Combining kinetic experiments with computational transition state analysis to elucidate the mechanisms of its key reactions. This would provide a predictive framework for optimizing reaction conditions and designing new transformations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 52279-27-3 |

| IUPAC Name | This compound |

| InChI Key | JZFRZJUXMOAVFU-UHFFFAOYSA-N |

Data sourced from PubChem and Cayman Chemical.

Q & A

Basic Research Questions

Q. What established analytical methods ensure accurate quantification of 2-Hydroxy-4-methylpentan-3-one in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, particularly after derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance sensitivity for carbonyl groups . Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups like the hydroxyl and ketone moieties. Pharmacopeial standards (e.g., USP methods) provide validated protocols for purity assessment, emphasizing column selection (C18 for reverse-phase HPLC) and mobile-phase optimization .

Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize side products?

- Methodological Answer : Catalytic oxidation of 4-methylpentan-3-ol using mild oxidizing agents (e.g., pyridinium chlorochromate) under controlled pH (neutral to slightly acidic) reduces over-oxidation. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) helps identify intermediates. Post-synthesis purification via fractional distillation or recrystallization improves purity, with validation through melting-point analysis and NMR spectroscopy .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported reactivity data of this compound under varying pH conditions?

- Methodological Answer : Triangulate data using complementary techniques:

- Kinetic studies : Measure reaction rates via UV-Vis spectroscopy under buffered conditions (pH 3–10) to isolate pH-dependent pathways.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange mechanisms.

- Surface reactivity : Apply microspectroscopic imaging (e.g., AFM-IR) to assess adsorption behavior on silica or polymer surfaces, which may explain divergent environmental reactivity .

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations model bond cleavage and oxidation pathways. Validate predictions with experimental

- Wet-lab degradation : Expose the compound to UV light or ozone in controlled chambers, analyzing products via LC-MS.

- Receptor-response modeling : Adapt bioelectronic nose setups (e.g., receptor arrays) to detect volatile degradation byproducts, correlating with computational outputs .

Q. What advanced techniques elucidate the structural basis of this compound’s interactions with biological targets?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding modes with enzymes (e.g., dehydrogenases). Pair with molecular dynamics (MD) simulations to study conformational flexibility. Synchrotron-based X-ray absorption spectroscopy (XAS) can map electron density around the ketone group during catalysis .

Methodological Considerations

- Data Reliability : Ensure reproducibility by adhering to pharmacopeial guidelines (USP) for instrumentation calibration and sample preparation .

- Contradiction Resolution : Apply multi-method validation (e.g., HPLC, GC-MS, NMR) and statistical tools like principal component analysis (PCA) to identify outlier datasets .

- Environmental Impact Studies : Combine adsorption experiments (e.g., on cellulose or synthetic polymers) with computational fluid dynamics (CFD) to model indoor/outdoor dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.